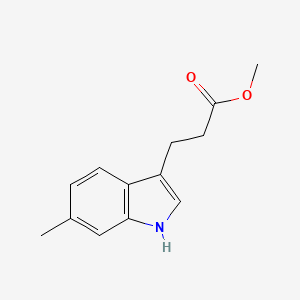![molecular formula C27H21BF2N4O4S B13723835 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. It is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BDP TR maleimide typically involves the reaction of borondipyrromethene dye with maleimide. The maleimide group is introduced through a reaction with thiol groups under mild conditions, usually in the presence of an organic co-solvent such as dimethyl sulfoxide or dimethylformamide. The reaction is carried out at a pH range of 6.5 to 7.5, ensuring high selectivity and efficiency .
Industrial Production Methods: Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is purified using techniques such as high-performance liquid chromatography or gel filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: BDP TR maleimide primarily undergoes addition reactions with thiols, forming stable thiosuccinimide products. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds.
Conditions: pH 6.5 to 7.5, organic co-solvents like dimethyl sulfoxide or dimethylformamide, inert atmosphere to prevent oxidation.
Major Products: The major product formed from the reaction of BDP TR maleimide with thiols is a thiosuccinimide conjugate, which is stable and suitable for various applications .
Aplicaciones Científicas De Investigación
BDP TR maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Employed in the labeling of proteins and peptides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology, including the functionalization of nanoparticles
Mecanismo De Acción
The mechanism of action of BDP TR maleimide involves its conjugation with thiol groups through a thiol-Michael addition reaction. This reaction forms a stable thiosuccinimide bond, allowing the dye to be covalently attached to proteins and peptides. The high fluorescence quantum yield and brightness of BDP TR maleimide make it an effective tool for imaging and tracking in various biological and chemical systems .
Comparación Con Compuestos Similares
Tetramethylrhodamine (TAMRA): Similar absorption and emission properties but lower fluorescence quantum yield and brightness.
Sulfo-Cyanine Maleimides: Higher aqueous solubility but different spectral properties.
AF 430 Maleimide: Green-yellow emitting fluorescent dye with different emission characteristics .
Uniqueness: BDP TR maleimide stands out due to its high fluorescence quantum yield and brightness, making it more effective for imaging and tracking applications compared to similar compounds. Its ability to form stable conjugates with thiol groups further enhances its utility in various scientific research fields .
Propiedades
Fórmula molecular |
C27H21BF2N4O4S |
|---|---|
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H21BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16H,13-14,17H2,(H,31,35) |
Clave InChI |
ODPQFCAAMNDHJR-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
amine](/img/structure/B13723780.png)
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
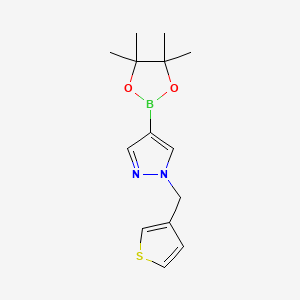
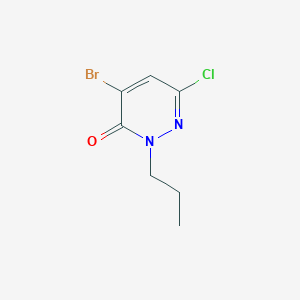
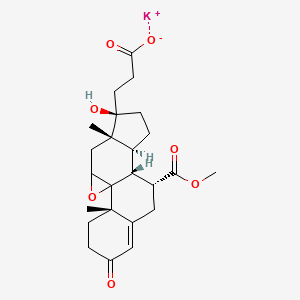
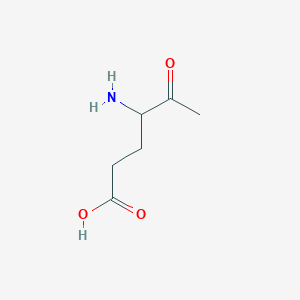

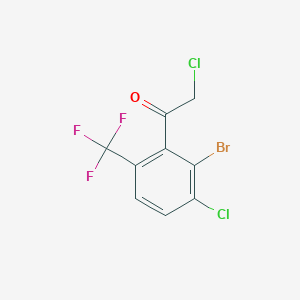
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
